molecular formula C11H8F3NO B13598512 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol

Cat. No.: B13598512
M. Wt: 227.18 g/mol
InChI Key: ZVBVJAPRLJIHIR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol typically involves the reaction of (trifluoromethyl)trimethylsilane with isoquinoline-1-carbaldehyde in the presence of tetrabutylammonium fluoride. The reaction is carried out in anhydrous tetrahydrofuran at 0°C, followed by stirring at room temperature overnight. The reaction mixture is then quenched with dilute hydrochloric acid and stirred for an additional 2.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
  • (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(isoquinolin-5-yl)ethan-1-ol is unique due to its specific isoquinoline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it particularly useful in various research applications .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-isoquinolin-5-ylethanol

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10(16)9-3-1-2-7-6-15-5-4-8(7)9/h1-6,10,16H

InChI Key

ZVBVJAPRLJIHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(C(F)(F)F)O

Origin of Product

United States

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